Iodixanol

Beschreibung

Eigenschaften

IUPAC Name |

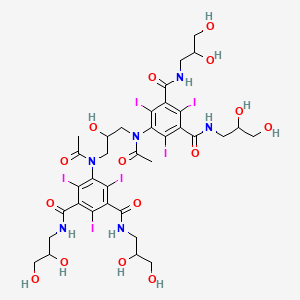

5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQNWMBBSKPBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44I6N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045523 | |

| Record name | Iodixanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodixanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, 1.85e-01 g/L | |

| Record name | Iodixanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodixanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.266 | |

| Record name | Iodixanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

92339-11-2 | |

| Record name | Iodixanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92339-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodixanol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092339112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodixanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iodixanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodixanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide); | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8W27HTXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodixanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodixanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240-250 °C | |

| Record name | Iodixanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Iodixanol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodixanol is a non-ionic, dimeric, iodinated contrast agent widely utilized in clinical imaging and as a density gradient medium in laboratory research. Its unique physicochemical properties, particularly its iso-osmolarity to biological fluids, make it an invaluable tool for the separation of cells, organelles, and macromolecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its biological interactions relevant to laboratory applications.

Core Physicochemical Properties of this compound

The utility of this compound in a laboratory setting is defined by its distinct chemical and physical characteristics. A summary of these properties is presented below, with quantitative data organized for clarity and comparison.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5,5'-[(2-hydroxy-1,3-propanediyl)bis(acetylimino)]bis[N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] | [1] |

| CAS Number | 92339-11-2 | [1] |

| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ | [2] |

| Molecular Weight | 1550.2 g/mol | [2][3] |

| Appearance | White to off-white, amorphous, hygroscopic solid powder | |

| UV/Vis λmax | 246 nm |

Table 2: Physical and Solution Properties of this compound

| Property | Value/Range | Conditions | Reference |

| Melting Point | 262-267 °C (decomposes) | Not Applicable | |

| Solubility | |||

| in Water | Freely soluble (up to 80% w/v) | Room Temperature | |

| in DMSO | ~15 mg/mL | Room Temperature | |

| in Dimethylformamide | ~30 mg/mL | Room Temperature | |

| in Methanol | Sparingly soluble | Room Temperature | |

| in Methylene Chloride | Practically insoluble | Room Temperature | |

| Density (of 60% w/v solution) | ~1.32 g/mL | 20°C | |

| Viscosity (of 320 mg I/mL solution) | 11.1 mPa·s | 37°C | |

| Osmolality | ~290 mOsm/kg H₂O (iso-osmotic with blood) | All clinical concentrations | |

| Refractive Index (of 60% w/v solution) | ~1.429 | 20°C | |

| Stability | Stable for at least 36 months when stored at room temperature and protected from light. | Room Temperature, Protected from Light | |

| Storage | Store at controlled room temperature (20-25°C). Aqueous solutions are not recommended to be stored for more than one day. |

Experimental Protocols for Property Determination

The following section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound in a laboratory setting.

Determination of Solubility

This protocol describes a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of vials with a known volume of the solvent.

-

Add an excess amount of this compound powder to each vial to create a saturated solution.

-

Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (at 246 nm) or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Measurement of Viscosity

This protocol outlines the use of a rotational viscometer to measure the viscosity of this compound solutions.

Materials:

-

This compound solution of known concentration

-

Rotational viscometer with appropriate spindle

-

Temperature-controlled water bath

Procedure:

-

Prepare this compound solutions of the desired concentrations.

-

Calibrate the rotational viscometer according to the manufacturer's instructions.

-

Place a known volume of the this compound solution into the sample cup of the viscometer.

-

Equilibrate the sample to the desired temperature using the temperature-controlled water bath.

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range of the instrument.

-

Immerse the spindle into the solution to the marked depth.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity reading in millipascal-seconds (mPa·s).

Osmolality Measurement

This protocol describes the determination of the osmolality of this compound solutions using a freezing point depression osmometer.

Materials:

-

This compound solution

-

Freezing point depression osmometer

-

Osmolality standards

-

Sample tubes

Procedure:

-

Calibrate the osmometer using standard solutions of known osmolality according to the manufacturer's instructions.

-

Pipette a precise volume of the this compound solution into a sample tube.

-

Place the sample tube into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing.

-

The osmometer measures the freezing point depression and converts it to an osmolality value (mOsm/kg H₂O).

-

Record the osmolality reading.

Density Determination

This protocol outlines a simple method for determining the density of this compound solutions using a pycnometer or a digital density meter.

Materials:

-

This compound solution

-

Pycnometer of a known volume or a digital density meter

-

Analytical balance

-

Temperature-controlled water bath

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with the this compound solution, ensuring there are no air bubbles, and equilibrate to a specific temperature in a water bath.

-

Carefully dry the outside of the pycnometer and weigh it again.

-

The mass of the solution is the difference between the two weighings.

-

Density is calculated by dividing the mass of the solution by the known volume of the pycnometer.

Procedure (using a digital density meter):

-

Calibrate the digital density meter with deionized water and air according to the manufacturer's instructions.

-

Inject the this compound solution into the measurement cell.

-

Allow the temperature to stabilize.

-

The instrument will directly display the density of the solution.

Measurement of Refractive Index

This protocol describes the use of a refractometer to measure the refractive index of this compound solutions.

Materials:

-

This compound solution

-

Refractometer (e.g., Abbe refractometer)

-

Temperature-controlled water bath

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the this compound solution onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Biological Interactions and Laboratory Applications

Beyond its fundamental physicochemical properties, the interaction of this compound with biological systems is a critical consideration for its use in the lab.

Signaling Pathways

Recent studies have indicated that this compound can induce cellular stress responses, particularly in renal epithelial cells. The primary pathways implicated are apoptosis (programmed cell death) and mitophagy (the selective degradation of mitochondria by autophagy).

Caption: this compound can trigger the intrinsic apoptotic pathway in renal cells.

Caption: this compound can induce mitophagy through the PINK1/Parkin pathway.

Experimental Workflows

The primary laboratory application of this compound is in density gradient centrifugation for the separation of biological materials.

Caption: General workflow for separating biological samples using an this compound density gradient.

Conclusion

This compound's well-characterized physicochemical properties, particularly its ability to form iso-osmotic solutions of varying densities, make it an indispensable tool for a wide range of laboratory applications. Understanding these properties and the methodologies for their measurement is crucial for the effective design and execution of experiments. Furthermore, an awareness of its potential biological interactions is essential for interpreting experimental results, especially in studies involving cellular systems. This guide provides a foundational resource for researchers and professionals working with this compound, enabling its informed and optimal use in scientific discovery and development.

References

The Advent of an Imperative Separation Medium: A Technical Guide to Iodixanol

For Immediate Release

In the landscape of biological research and drug development, the ability to isolate specific cells, organelles, and macromolecules with high purity and viability is paramount. This in-depth technical guide explores the discovery, development, and core applications of Iodixanol, a non-ionic, iso-osmotic density gradient medium that has revolutionized separation science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a thorough examination of the physicochemical properties that make this compound an indispensable tool in the modern laboratory.

Introduction: The Quest for an Ideal Separation Medium

The journey to develop the ideal separation medium has been driven by the need to overcome the limitations of traditional methods. Early techniques often employed media like sucrose and cesium chloride, which, while effective in generating density gradients, suffered from drawbacks such as high osmolality and viscosity, leading to cellular damage and altered morphology of isolated components. The quest was for a medium that was gentle on biological samples, physiologically compatible, and capable of providing high-resolution separations. This led to the development of iodinated contrast agents, and ultimately, to the synthesis of this compound.

Initially developed as an X-ray contrast agent, this compound's unique properties were quickly recognized for their potential in biological separations. Its non-ionic nature and dimeric structure confer a low osmolality, making it iso-osmotic with biological fluids over a wide range of densities.[1][2] This key feature minimizes osmotic stress on cells and organelles, preserving their structural and functional integrity during separation.[3] Furthermore, its low toxicity and metabolic inertness ensure that the isolated materials are suitable for downstream applications, from functional assays to "omics" analyses.[2][4]

Physicochemical Properties of this compound

The efficacy of this compound as a separation medium is rooted in its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for designing and optimizing separation protocols.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other commonly used density gradient media.

Table 1: Physicochemical Properties of this compound Solutions

| Concentration (% w/v) | Density (g/mL) at 20°C | Viscosity (mPa·s) at 20°C | Osmolality (mOsm/kg H₂O) |

| 10 | 1.051 | 1.3 | ~290 |

| 20 | 1.105 | 2.3 | ~290 |

| 30 | 1.158 | 4.4 | ~290 |

| 40 | 1.211 | 8.8 | ~290 |

| 50 | 1.264 | 19.5 | ~290 |

| 60 (OptiPrep™) | 1.320 | 40.0 | ~290 |

Data compiled from various sources. Note that commercially available this compound solutions, such as OptiPrep™, are typically 60% (w/v) and can be diluted to achieve the desired density and concentration.

Table 2: Comparison of Common Density Gradient Media

| Medium | Chemical Nature | Osmolality | Toxicity | Key Advantages | Key Disadvantages |

| This compound | Non-ionic, iodinated dimer | Iso-osmotic | Low | Preserves cell viability and morphology | Higher cost |

| Sucrose | Disaccharide | Hyper-osmotic | Low | Inexpensive, well-established | Can cause cellular dehydration and shrinkage |

| Ficoll™ | Neutral, highly branched polymer of sucrose | Low osmolality | Low | Gentle on cells | High viscosity, potential for contamination |

| Percoll™ | Colloidal silica particles coated with PVP | Low osmolality | Low | Forms self-generated gradients | Can interfere with some enzyme assays |

| Cesium Chloride (CsCl) | Salt | Very high | High | High-resolution separation of nucleic acids | Corrosive, toxic to cells |

Experimental Protocols: A Practical Guide

The versatility of this compound allows for its use in a wide array of separation protocols. Below are detailed methodologies for the isolation of various biological materials.

Isolation of Extracellular Vesicles (EVs), including Exosomes

This protocol is designed for the high-purity isolation of exosomes from cell culture supernatant or other biological fluids.

Protocol:

-

Pre-clearance of sample: Centrifuge the initial sample at increasing speeds (e.g., 300 x g for 10 min, 2,000 x g for 10 min, and 10,000 x g for 30 min) to remove cells, dead cells, and cellular debris.

-

Enrichment of EVs: Ultracentrifuge the cleared supernatant at 100,000 x g for 70 minutes to pellet the crude EV fraction. Resuspend the pellet in a suitable buffer (e.g., PBS).

-

Preparation of this compound Gradient: Prepare a discontinuous gradient by carefully layering solutions of decreasing this compound concentration (e.g., 40%, 20%, 10%, and 5%) in an ultracentrifuge tube.

-

Loading and Centrifugation: Layer the resuspended EV sample on top of the gradient. Centrifuge at 100,000 x g for 18 hours.

-

Fraction Collection: Carefully collect fractions from the top or bottom of the tube. Exosomes are typically found at a density of approximately 1.10 g/mL.

-

Analysis: Analyze the collected fractions for exosome-specific markers (e.g., CD63, CD81) by Western blotting or other methods.

Subcellular Fractionation: Isolation of Mitochondria

This protocol outlines the isolation of mitochondria from cultured mammalian cells, a critical step for studying mitochondrial function and proteomics.

Protocol:

-

Cell Lysis: Harvest cultured cells and resuspend them in an ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer or other mechanical disruption method.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Enrichment of Crude Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the crude mitochondrial fraction.

-

This compound Gradient Preparation: Prepare a continuous or discontinuous this compound gradient (e.g., 15-40%) in an ultracentrifuge tube.

-

Loading and Centrifugation: Resuspend the crude mitochondrial pellet and layer it onto the this compound gradient. Centrifuge at high speed (e.g., 40,000 x g for 60 minutes).

-

Fraction Collection and Analysis: Collect the band corresponding to purified mitochondria. Assess purity by assaying for mitochondrial marker enzymes and the absence of markers for other organelles.

Cell Separation: Isolation of Mononuclear Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), including lymphocytes and monocytes, which is a fundamental technique in immunology.

Protocol:

-

Blood Dilution: Dilute whole blood with an equal volume of a balanced salt solution.

-

Layering over this compound Solution: Carefully layer the diluted blood over a solution of this compound with a density of 1.077 g/mL.

-

Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the centrifuge brake off.

-

Collection of PBMCs: After centrifugation, a distinct layer of mononuclear cells will be visible at the interface between the plasma and the this compound solution. Carefully aspirate this layer.

-

Washing: Wash the collected cells multiple times with a balanced salt solution to remove platelets and the this compound medium.

-

Cell Counting and Viability Assessment: Resuspend the final cell pellet and determine the cell count and viability using a hemocytometer and a viability stain such as trypan blue.

Visualizing Biological Processes and Workflows

The application of this compound-based separations is instrumental in elucidating complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate these concepts.

Signaling Pathway: EGFR Signaling and Endocytosis

The epidermal growth factor receptor (EGFR) signaling pathway is a classic example of a pathway that is heavily reliant on subcellular compartmentalization. This compound density gradient centrifugation is a powerful tool to separate different endosomal populations to study the trafficking and signaling fate of activated EGFR.

Caption: EGFR signaling pathway and endocytic trafficking.

Experimental Workflow: Subcellular Fractionation using this compound Gradient

The following diagram illustrates a typical workflow for the separation of subcellular organelles using this compound density gradient centrifugation.

Caption: Workflow for subcellular organelle isolation.

Conclusion: The Enduring Impact of this compound

This compound has firmly established itself as a cornerstone of modern separation science. Its development addressed a critical need for a gentle, iso-osmotic medium that preserves the integrity of biological samples. From fundamental cell biology research to the development of viral vectors for gene therapy, the applications of this compound are vast and continue to expand. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable separation medium, paving the way for new discoveries and advancements in the life sciences. As research delves deeper into the complexities of the cellular world, the precision and reliability offered by this compound will undoubtedly remain indispensable.

References

- 1. atbutterflies.com [atbutterflies.com]

- 2. This compound: a nonionic iso-osmotic centrifugation medium for the formation of self-generated gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcellular fractionation of human eosinophils: isolation of functional specific granules on isoosmotic density gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Iodixanol: Structure, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodixanol, a non-ionic, dimeric, hexa-iodinated radiographic contrast agent. Its unique properties make it an invaluable tool in both clinical diagnostics and a wide array of research applications, from the separation of biological materials to the study of cellular pathways. This document details its chemical structure, physicochemical properties, and established experimental protocols.

Core Chemical and Structural Information

This compound is a complex organic molecule notable for its six iodine atoms, which provide its radiopacity, and its numerous hydrophilic hydroxyl groups that ensure its solubility in aqueous solutions.[1] It is classified as a non-ionic dimer, meaning it consists of two linked tri-iodinated benzene rings and carries no net electrical charge.[1][2] This structure is key to its iso-osmolar nature in physiological solutions.[3][4]

Chemical Identity and Formula

The fundamental chemical identifiers and formula for this compound are summarized below, providing a quick reference for researchers.

| Identifier | Value |

| Chemical Name | 5,5'-((2-hydroxypropane-1,3-diyl)bis(acetylazanediyl))bis(N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) |

| IUPAC Name | 5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

| Synonyms | Visipaque, OptiPrep™, Indixanol |

| CAS Number | 92339-11-2 |

| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ |

| Molecular Weight | 1550.18 g/mol |

| Elemental Analysis | C: 27.12%, H: 2.86%, I: 49.12%, N: 5.42%, O: 15.48% |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application both as a contrast agent and as a density gradient medium. Its high density, water solubility, and low osmolality are particularly significant.

| Property | Value |

| Appearance | Off-white to white solid powder |

| Melting Point | 262-267°C (decomposes) |

| Boiling Point | 1250.9 ± 65.0 °C (Predicted) |

| Density | ~1.32 g/cm³ (as OptiPrep™ solution) |

| Solubility | Freely soluble in water; Sparingly soluble in methanol; Practically insoluble in methylene chloride |

| Osmolality | Iso-osmolar with blood (290 mOsm/kg H₂O) |

| Storage Conditions | Store at 2-8°C (Refrigerator) or -20°C for long-term storage, protected from light |

Research Applications and Experimental Protocols

Beyond its clinical use in angiography, this compound is widely used in research laboratories under the trade name OptiPrep™. It serves as a density gradient medium for the purification of cells, viruses, and subcellular organelles. Its non-ionic and iso-osmotic nature makes it gentle on biological structures, preserving their viability and integrity.

Application: Isolation of Viable Cells by Density Gradient Centrifugation

This compound gradients are highly effective for separating different cell populations based on their buoyant density. A common application is the separation of viable cells from dead cells and debris in a cell culture preparation.

References

- 1. Lipoprotein separation in a novel this compound density gradient, for composition, density, and phenotype analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potential Biotherapeutic Targets of Contrast-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of senescent cells by this compound (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eppendorf.com [eppendorf.com]

The Principle of Iso-Osmotic Separation Using Iodixanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodixanol has emerged as a superior density gradient medium for the separation of biological materials, owing to its unique iso-osmotic and non-toxic properties. This technical guide delves into the core principles of iso-osmotic separation using this compound, providing a comprehensive overview of its physicochemical characteristics, and detailed protocols for its application in the purification of viruses, extracellular vesicles (EVs), and various cell types. Through the use of structured data, detailed experimental workflows, and visual diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this compound-based separation techniques in their work.

Core Principles of Iso-Osmotic Separation with this compound

This compound is a nonionic, dimeric, iodinated density gradient medium that offers significant advantages over traditional media like sucrose and cesium chloride (CsCl).[1] The fundamental principle of separation lies in subjecting a sample to centrifugation within a gradient of this compound. This process, known as density gradient centrifugation or buoyant density ultracentrifugation, separates particles based on their size, shape, and density.

The key advantage of this compound is its ability to form solutions that are iso-osmotic, meaning they have the same osmotic pressure as physiological fluids.[2][3][4] This is a stark contrast to hyper-osmotic solutions formed by sucrose and CsCl, which can cause cellular damage and alter the morphology and function of isolated particles.[1] this compound's low osmolality is a result of its dimeric structure. Furthermore, this compound is non-toxic to cells and metabolically inert, allowing for the recovery of highly viable and functional biological materials.

The separation process can be visualized as follows:

Physicochemical Properties of this compound

This compound's utility as a density gradient medium is rooted in its distinct physicochemical properties. A sterile, 60% (w/v) aqueous solution of this compound, commercially available as OptiPrep™, has a density of 1.320 ± 0.001 g/mL. Being a non-ionic dimer, it has a low osmolality, and its solutions can be made iso-osmotic with biological fluids. It is highly hydrophilic and freely soluble in water.

| Property | Value | Reference |

| Chemical Formula | C35H44I6N6O15 | |

| Molecular Weight | 1550.2 g/mol | |

| Density (60% w/v solution) | 1.320 ± 0.001 g/mL | |

| Osmolality | Can be made iso-osmotic at all useful densities | |

| Viscosity | Lower than or equal to iohexol (350 mg I/ml) | |

| Solubility in Water | Freely soluble | |

| Toxicity | Non-toxic to mammalian cells |

Applications in Research and Drug Development

This compound density gradients are versatile and have been successfully employed for the purification of a wide range of biological materials.

Virus Purification

This compound is an effective medium for the purification of various viruses, including adeno-associated virus (AAV), human respiratory syncytial virus (hRSV), and retroviruses. The iso-osmotic nature of this compound helps to preserve the integrity and infectivity of the virus particles, often resulting in higher yields of infectious virions compared to methods using CsCl or sucrose. For instance, the use of this compound for hRSV purification increased the virus yield up to 69%.

Extracellular Vesicle (EV) Isolation

The isolation of high-purity extracellular vesicles, including exosomes, from complex biological fluids like blood plasma is a significant challenge due to contamination with lipoproteins and proteins like albumin. This compound density gradient ultracentrifugation has been shown to effectively separate EVs from these contaminants. Combining this technique with other methods like bind-elute chromatography can yield highly pure EV preparations.

Cell and Organelle Separation

This compound gradients are also used for the separation of different cell types and subcellular organelles. This includes the isolation of nuclei from tissue, senescent cells, and various organelles. The gentle, non-toxic nature of this compound is particularly advantageous for isolating viable cells for downstream applications.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound-based separation.

General Workflow for this compound Gradient Preparation and Centrifugation

The preparation of a discontinuous (step) or continuous this compound gradient is a critical first step. The specific concentrations and volumes will vary depending on the application.

Protocol for Adeno-Associated Virus (AAV) Purification

This protocol is adapted from established methods for purifying AAV of any serotype.

Materials:

-

60% this compound solution (e.g., OptiPrep™)

-

1 M NaCl in PBS-MK buffer

-

1X PBS-MK buffer

-

Phenol red (optional, for visualization)

-

Ultracentrifuge tubes (e.g., QuickSeal tubes)

-

Syringes and needles

Procedure:

-

Prepare this compound Gradient Solutions:

-

15% this compound: Mix 4.5 mL of 60% this compound with 13.5 mL of 1 M NaCl/PBS-MK buffer. The 1M NaCl in this layer helps to destabilize ionic interactions.

-

25% this compound: Mix 5 mL of 60% this compound with 7 mL of 1X PBS-MK buffer. Add phenol red for visualization if desired.

-

40% this compound: Mix 6.7 mL of 60% this compound with 3.3 mL of 1X PBS-MK buffer.

-

60% this compound: Use the stock 60% solution. This serves as a cushion for the genome-containing virions.

-

-

Layer the Gradient: Carefully underlay each solution into an ultracentrifuge tube, starting with the 60% layer at the bottom, followed by 40%, 25%, and 15%.

-

Load Sample: Gently add up to 5 mL of clarified AAV supernatant on top of the gradient.

-

Centrifugation: Centrifuge at 350,000 x g for 90 minutes at 10°C.

-

Fraction Collection: Puncture the bottom of the tube and collect fractions of 0.5 to 1 mL. The AAV particles will typically be found at the 40-60% interface.

| Parameter | Value | Reference |

| Centrifugation Speed | 350,000 x g | |

| Centrifugation Time | 90 minutes | |

| Temperature | 10°C | |

| AAV Location | 40-60% this compound interface |

Protocol for Extracellular Vesicle (EV) Isolation from Blood Plasma

This protocol is based on a method for isolating high-purity EVs from blood plasma.

Materials:

-

This compound solutions (10%, 30%, 50%)

-

Platelet-free plasma (PFP)

-

Ultracentrifuge and rotor

Procedure:

-

Prepare the Gradient: In an ultracentrifuge tube, layer the this compound solutions, starting with the 50% solution at the bottom, followed by 30%, and then 10%.

-

Load Sample: Carefully place the platelet-free plasma sample on top of the 10% this compound layer.

-

Ultracentrifugation: Centrifuge at 120,000 x g for 24 hours.

-

Fraction Collection: Collect fractions from the top to the bottom of the gradient for further analysis.

| Parameter | Value | Reference |

| Centrifugation Speed | 120,000 x g | |

| Centrifugation Time | 24 hours | |

| Gradient Layers | 10%, 30%, 50% this compound |

Conclusion

This compound provides a powerful and gentle method for the iso-osmotic separation of a wide array of biological materials. Its non-toxic and iso-osmotic properties ensure the preservation of the structural and functional integrity of the isolated particles, making it an invaluable tool in research, diagnostics, and the development of therapeutics. By understanding the core principles and following established protocols, researchers can leverage the benefits of this compound to achieve high-purity separations for a variety of downstream applications.

References

An In-depth Technical Guide to Iodixanol Density Gradients

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive introduction to the principles and applications of Iodixanol density gradients, a powerful tool for the purification of biological materials. Developed for both novice and experienced users, this document details the core concepts, experimental protocols, and technical specifications necessary for the successful implementation of this technique in a laboratory setting.

Core Principles of this compound Density Gradient Centrifugation

Density gradient centrifugation is a widely used laboratory technique to separate particles based on their size, shape, and density. When a sample is centrifuged within a column of liquid that gradually increases in density from top to bottom (a density gradient), its components will migrate through the gradient until they reach a point where their own density matches that of the surrounding medium—a point known as their isopycnic position.

This compound, a non-ionic, iodinated density gradient medium, offers significant advantages over traditional media like sucrose or cesium chloride. A key feature of this compound is its ability to form iso-osmotic solutions at all densities, which minimizes osmotic stress on biological samples and helps preserve their morphological and functional integrity.[1][2][3] Marketed under the brand name OptiPrep™, it is a sterile and endotoxin-tested solution of 60% (w/v) this compound in water, with a density of 1.32 g/mL.[4][5]

Key Advantages of this compound:

-

Iso-osmotic: Prevents osmotic dehydration or swelling of cells and organelles.

-

Non-toxic: Ensures high viability and functionality of purified biological materials.

-

Metabolically Inert: Does not interfere with downstream enzymatic assays or cellular processes.

-

Self-forming Gradients: Can form gradients in situ during centrifugation, simplifying experimental setup.

-

Low Viscosity: Compared to sucrose solutions of similar density, facilitating faster particle separation.

Physical Properties of this compound

The performance of a density gradient is critically dependent on the physical properties of the medium. The following table summarizes the key physical characteristics of this compound solutions.

| Property | Value | Reference |

| Stock Solution Concentration | 60% (w/v) this compound | |

| Density of Stock Solution | 1.320 ± 0.001 g/mL | |

| Molecular Weight | 1550 Da | |

| Osmolality of Stock Solution | ~170 mOsm | |

| Endotoxin Levels | < 1.0 EU/mL |

To aid in the design of specific gradients, the table below provides the calculated densities of various concentrations of this compound when diluted with a standard laboratory buffer.

| This compound Concentration (% v/v) | Density (g/mL) |

| 5 | ~1.03 |

| 10 | ~1.06 |

| 15 | ~1.09 |

| 20 | ~1.12 |

| 25 | ~1.15 |

| 30 | ~1.18 |

| 40 | ~1.23 |

| 50 | ~1.28 |

| 60 | 1.32 |

Note: These are approximate densities and may vary slightly depending on the diluent used.

Experimental Protocols

Preparation of Discontinuous (Step) Gradients

Discontinuous gradients are formed by carefully layering solutions of decreasing this compound concentration on top of one another in a centrifuge tube. This method is straightforward and is commonly used for the purification of specific particle types that band at the interface between two layers.

Protocol for Purification of Extracellular Vesicles (EVs):

-

Prepare this compound Solutions: From a 60% (w/v) this compound stock solution, prepare 40%, 20%, 10%, and 5% (v/v) solutions by diluting with an appropriate buffer (e.g., PBS or Tris-HCl with sucrose).

-

Layer the Gradient: In an ultracentrifuge tube, carefully layer 3 mL of the 40% solution, followed by 3 mL of the 20% solution, and then 3 mL of the 10% solution.

-

Add Sample: On top of the 10% layer, add 2.5 mL of the 5% solution. Finally, gently overlay 0.5 mL of the crude vesicle suspension on top of the 5% layer.

-

Ultracentrifugation: Centrifuge at 100,000 x g for 18 hours at 4°C.

-

Fraction Collection: Carefully collect 1 mL fractions from the bottom of the tube using a fraction recovery system. EVs typically band at a density of 1.128–1.174 g/mL.

Preparation of Continuous Gradients

Continuous gradients provide a smooth density transition, which is ideal for separating particles with very similar densities. These can be formed using a gradient mixer or by allowing a step gradient to diffuse over time.

Protocol for General Purpose Continuous Gradient:

-

Prepare 'Light' and 'Heavy' Solutions: Prepare two solutions of this compound at the desired starting and ending concentrations for your gradient (e.g., 10% and 30%).

-

Use a Gradient Mixer: Connect the two chambers of a gradient mixer, placing the 'light' solution in the reservoir chamber and the 'heavy' solution in the mixing chamber.

-

Pour the Gradient: With gentle stirring in the mixing chamber, open the valve between the chambers and the outlet to the centrifuge tube. The solution flowing out will have a continuously increasing density.

-

Sample Loading: Gently layer the sample on top of the prepared gradient.

-

Centrifugation: Centrifuge at the appropriate speed and time for the sample being separated.

-

Fraction Collection: Collect fractions from the top or bottom of the tube.

Purification of Adeno-Associated Virus (AAV)

This compound gradients are highly effective for purifying AAV, separating full capsids from empty ones.

Protocol for AAV Purification:

-

Prepare this compound Steps: Prepare 15%, 25%, 40%, and 60% this compound solutions. The 15% solution should contain 1M NaCl to reduce ionic interactions.

-

Layer the Gradient: In a QuickSeal tube, layer the 60%, 40%, and 25% solutions.

-

Load Lysate: Carefully add the clarified cell lysate containing the AAV on top of the gradient.

-

Centrifugation: Centrifuge at 350,000 x g for 90 minutes at 10°C.

-

Collect Virus Band: The AAV will form a visible band at the interface of the 40% and 60% layers. This band is carefully extracted using a syringe.

Applications in Research and Drug Development

This compound density gradients are a versatile tool with a wide range of applications:

-

Virology: Purification of various viruses, including lentiviruses, retroviruses, and AAV, with high retention of infectivity.

-

Extracellular Vesicle Research: Isolation of high-purity exosomes and other EVs from cell culture supernatant and biological fluids.

-

Cell Biology: Separation of different cell types and subcellular organelles such as mitochondria, nuclei, and peroxisomes.

-

Macromolecule Purification: Isolation of proteins, lipoproteins, and nucleic acids.

-

Drug Delivery System Development: Purification of lipid nanoparticles and other drug carriers.

Conclusion

This compound provides a superior medium for density gradient centrifugation, offering the significant advantages of being iso-osmotic and non-toxic. This ensures the recovery of highly purified, viable, and functional biological materials. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively implement this compound density gradients to advance their work in basic research and therapeutic development.

References

An In-depth Technical Guide to Iodixanol: Safety and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodixanol, a non-ionic, iso-osmolar contrast agent, is widely utilized in clinical imaging and increasingly in laboratory research as a density gradient medium for the separation of cells, organelles, and macromolecules.[1][2] Its favorable physicochemical properties, including its high density and low osmolality, make it an invaluable tool for various experimental procedures. This guide provides a comprehensive overview of the safety, handling, and core applications of this compound in a laboratory environment. It includes detailed information on its physicochemical properties, toxicological data, step-by-step experimental protocols for density gradient centrifugation, and an exploration of its effects on cellular signaling pathways.

Physicochemical and Safety Data

A thorough understanding of the properties and potential hazards of this compound is paramount for its safe use in a research setting. The following tables summarize key quantitative data regarding its physicochemical characteristics, stability, and toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ | [3] |

| Molecular Weight | 1550.18 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 262-267 °C (decomposes) | |

| Solubility in Water | > 1 g/mL at 4°C | |

| Density | 2.08 g/cm³ at 20°C | |

| log Pow | 0.7 | |

| pH (320 mgI/ml solution) | 7.2-7.6 | |

| Osmolality (290 mOsm/kg H₂O) | Iso-osmolar with blood |

Table 2: Stability and Storage of this compound

| Condition | Stability Information | Reference |

| Recommended Storage | Store at controlled room temperature (20-25°C), protected from light. | |

| Short-term Storage (days to weeks) | Dry, dark, and at 0 - 4°C. | |

| Long-term Storage (months to years) | -20°C. | |

| Heating | Can be heated to 37°C for up to one month without jeopardizing product quality. | |

| Freezing | Do not freeze; freezing may compromise container closure integrity. | |

| Shelf-life | At least 36 months when stored at room temperature and protected from light. | |

| Incompatibility | Avoid reaction with oxidizing agents. |

Table 3: Toxicological Data for this compound

| Test | Species | Route of Administration | Result (LD₅₀) | Reference |

| Acute Toxicity | Male Mice | Intravenous | 17.9 gI/kg | |

| Female Mice | Intravenous | 16.2 gI/kg | ||

| Male Rats | Intravenous | 18.8 gI/kg | ||

| Female Rats | Intravenous | 22.0 gI/kg | ||

| Monkeys | Intravenous | > 10.0 gI/kg | ||

| Ecotoxicity (Fish) | Salmo salar | - | LC₅₀ > 1000 mg/L (96 h) | |

| Ecotoxicity (Daphnia) | Daphnia magna | - | EC₅₀ > 2500 mg/L (24 h) | |

| Ecotoxicity (Algae) | Pseudokirchneriella subcapitata | - | EC₅₀ > 3200 mg/L (72 h) |

Laboratory Safety and Handling

Adherence to proper safety protocols is crucial when working with any chemical, including this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Handle with gloves. Nitrile or latex gloves are generally suitable.

-

Body Protection: Wear a laboratory coat.

Handling Procedures

-

Avoid inhalation of dust if handling the powdered form.

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Spill Management

-

Minor Spills:

-

Wear appropriate PPE.

-

If it is a powder, avoid generating dust. Dampen with water before sweeping.

-

Use an absorbent material to clean up solutions.

-

Collect the spilled material in a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area.

-

Alert emergency responders.

-

Prevent the spill from entering drains or waterways.

-

Disposal

-

All waste must be handled in accordance with local, state, and federal regulations.

-

This compound should not be discharged into sewers or waterways.

-

Excess and expired materials should be offered to a licensed hazardous material disposal company.

Experimental Protocols

This compound, commercially available as OptiPrep™, is a versatile tool for creating density gradients for the separation of various biological materials.

Preparation of this compound Working Solutions

The following protocol describes the preparation of a 50% (w/v) this compound working solution, which can then be diluted to create various gradient concentrations.

Materials:

-

OptiPrep™ (60% (w/v) this compound solution)

-

Diluent (e.g., PBS, HBSS, or specific homogenization buffer)

-

Sterile conical tubes

-

Pipettes and sterile tips

Procedure:

-

To prepare a 50% (w/v) this compound solution, mix 5 volumes of OptiPrep™ with 1 volume of the desired diluent.

-

For example, to make 6 mL of a 50% solution, mix 5 mL of OptiPrep™ with 1 mL of diluent.

-

Mix gently but thoroughly by inverting the tube. Avoid vortexing to prevent bubble formation.

-

This working solution can be further diluted with your buffer to create the desired gradient percentages.

Protocol for Isolation of Nuclei from Frozen Tissue

This protocol is adapted for the isolation of high-quality nuclei for downstream applications such as single-cell sequencing.

Materials:

-

Frozen tissue (20-50 mg)

-

Pre-chilled Dounce homogenizer with loose ("A") and tight ("B") pestles

-

Homogenization Buffer (HB): Prepare a 1x solution containing appropriate salts, buffers, and protease inhibitors.

-

This compound solutions: 25%, 30%, and 40% (w/v) in HB.

-

Swinging bucket centrifuge (pre-chilled to 4°C)

-

Microcentrifuge tubes

Procedure:

-

Place the frozen tissue in a pre-chilled Dounce homogenizer containing 1 mL of cold 1x HB.

-

Homogenize with ~10 strokes of the loose "A" pestle, followed by ~15-20 strokes of the tight "B" pestle, until the tissue is fully dissociated.

-

Filter the homogenate through a 40 µm cell strainer into a microcentrifuge tube.

-

Pellet the nuclei by centrifuging at 350-500 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant and resuspend the nuclei pellet in 400 µL of 1x HB.

-

Add 400 µL of 50% this compound solution to the nuclei suspension to achieve a final concentration of 25% this compound. Mix well by pipetting.

-

Carefully layer 600 µL of 30% this compound solution under the 25% mixture.

-

Then, layer 600 µL of 40% this compound solution under the 30% mixture to create a discontinuous gradient.

-

Centrifuge in a pre-chilled swinging bucket centrifuge at 3,000 x g for 20 minutes at 4°C with the brake off.

-

After centrifugation, a white band of nuclei will be visible at the 30%-40% interface.

-

Carefully aspirate the upper layers, then collect the nuclei band with a pipette.

-

The isolated nuclei can be washed and resuspended in an appropriate buffer for downstream applications.

Protocol for Separation of Senescent Cells

This protocol allows for the enrichment of senescent cells based on their altered density.

Materials:

-

Mixed population of senescent and non-senescent cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solutions with densities of 1.03, 1.06, 1.08, and 1.13 g/mL prepared in cell culture medium.

-

Centrifuge tubes

-

Centrifuge with a swinging bucket rotor

Procedure:

-

Prepare a discontinuous gradient by carefully layering the this compound solutions in a centrifuge tube from highest to lowest density: 1.13 g/L, 1.08 g/L, and 1.03/1.06 g/L.

-

Trypsinize and pellet the cell mixture.

-

Resuspend the cell pellet in normal cell culture medium and carefully layer it on top of the gradient.

-

Centrifuge at 800 x g for 30 minutes.

-

After centrifugation, different cell populations will be separated into distinct layers:

-

Senescent cells: between the cell medium and the 1.03/1.06 g/L layer.

-

Live non-senescent cells: between the 1.03/1.06 g/L and 1.08 g/L layers.

-

Dead cells: within the 1.13 g/L layer.

-

-

Carefully aspirate and collect the desired cell fraction.

Cellular Effects and Signaling Pathways

While generally considered biocompatible, high concentrations of this compound can induce cellular stress, particularly in endothelial and renal tubular cells. Understanding these effects is crucial for interpreting experimental results where cells are exposed to this compound.

This compound-Induced Oxidative Stress in Endothelial Cells

Exposure of endothelial cells to this compound can trigger a signaling cascade leading to oxidative stress. This involves the activation of Protein Kinase C (PKC), which in turn activates NADPH oxidase (NOX), a major source of cellular reactive oxygen species (ROS). This can lead to endothelial nitric oxide synthase (eNOS) dysregulation, further contributing to endothelial dysfunction.

Caption: this compound-induced oxidative stress pathway in endothelial cells.

This compound-Induced Apoptosis and Mitochondrial Dysfunction

High concentrations of this compound can induce apoptosis, primarily through the intrinsic or mitochondrial pathway. This involves mitochondrial damage, which can lead to the release of pro-apoptotic factors. Studies have shown that this compound can lead to an increase in the expression of pro-apoptotic proteins like Bad and Bim, and the activation of initiator caspase-9 and effector caspase-3.

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Density Gradient Centrifugation

The following diagram illustrates a generalized workflow for separating biological materials using an this compound density gradient.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of this compound by dendritic cells increases the cellular response in delayed allergic reactions to contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impaired activation of caspase cascade during cell death induced by newly synthesized singlet oxygen generator, 1-buthylnaphthalene-4-propionate endoperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cell Separation Using Iodixanol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for separating cells and subcellular components using Iodixanol, a non-ionic, iso-osmotic density gradient medium. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively implement this versatile separation technique.

Introduction to this compound

This compound is a dimeric, iodinated compound widely used in biomedical research for the purification of cells, organelles, viruses, and macromolecules.[1][2] Marketed commonly as OptiPrep™, it is a sterile, endotoxin-tested 60% (w/v) solution of this compound in water with a density of 1.320 g/mL.[3][4]

Core Properties of this compound:

-

Iso-osmotic: Unlike hypertonic solutions like sucrose or cesium chloride (CsCl), this compound solutions can be made iso-osmotic at all useful densities by diluting the stock solution with iso-osmotic media (e.g., buffered saline or cell culture medium).[2] This is a critical advantage as it prevents osmotic stress, cell shrinkage, or swelling, thereby preserving cell viability and morphological integrity during separation.

-

Non-toxic: Having been developed as an X-ray contrast agent for clinical use, this compound is rigorously tested, non-toxic to mammalian cells, and metabolically inert. This ensures that the isolated cells remain functional and suitable for downstream applications, including cell culture.

-

Low Viscosity: Compared to other gradient media, this compound solutions have relatively low viscosity, which facilitates faster particle sedimentation and shorter centrifugation times.

-

Flexibility: this compound can be used to form both continuous and discontinuous (step) density gradients, offering versatility for various separation needs. It is also capable of forming self-generating gradients during ultracentrifugation.

The Principle of Density Gradient Centrifugation

Density gradient centrifugation is a technique used to separate particles—such as cells or organelles—based on their size, shape, and, most importantly, their buoyant density. When a sample containing a mixed population of cells is layered onto an this compound gradient and subjected to centrifugal force, the cells migrate through the gradient until they reach a point where their own density equals the density of the surrounding medium. This is known as their isopycnic position. At this point, the net force on the cells becomes zero, and they form a distinct band.

Cells with different buoyant densities will band at different positions within the gradient, allowing for their effective separation. For instance, viable cells typically have a higher density than non-viable cells, and different cell types (e.g., lymphocytes vs. granulocytes, or senescent vs. non-senescent cells) can also differ in density.

Figure 1: Core principle of density gradient centrifugation.

Advantages of this compound Over Other Media

This compound offers significant advantages compared to traditional density gradient media like Ficoll-Paque®, Percoll®, and sucrose.

| Feature | This compound (OptiPrep™) | Ficoll-Paque® | Percoll® | Sucrose |

| Osmolality | Iso-osmotic at all densities | Hyper-osmotic | Iso-osmotic | Highly Hyper-osmotic |

| Toxicity | Non-toxic, clinically tested | Low toxicity | Can be toxic if not removed | Non-toxic but causes dehydration |

| Endotoxin | Routinely tested, very low levels (<0.13 EU/ml) | Not typically specified | Not typically specified | Not typically specified |

| Sterility | Supplied as a sterile solution | Supplied as a sterile solution | Must be autoclaved | Must be autoclaved |

| Gradient Type | Continuous or Discontinuous | Discontinuous (fixed density) | Continuous or Discontinuous | Continuous or Discontinuous |

| Applications | Cells, organelles, viruses, macromolecules | Primarily for mononuclear cells | Cells, organelles, viruses | Organelles, viruses |

Studies comparing this compound with Ficoll for pancreatic islet purification have shown that this compound can yield a higher number of pure, viable, and functional islets. This is often attributed to the gentler, iso-osmotic conditions provided by this compound gradients.

Key Applications and Experimental Protocols

This compound's versatility makes it suitable for a wide range of cell separation applications.

Isolating high-quality nuclei is crucial for single-nucleus sequencing techniques (snRNA-seq, snATAC-seq). This compound gradients provide a cost-effective and efficient method for purifying nuclei away from cellular debris.

Figure 2: Workflow for isolating nuclei using an this compound gradient.

Protocol: Nuclei Isolation with a Discontinuous this compound Gradient

-

Preparation: Pre-chill centrifuges, dounce homogenizers, and all tubes to 4°C. Prepare this compound solutions (e.g., 25%, 30%, 40%) using a suitable homogenization buffer.

-

Homogenization: Place 20-50 mg of frozen tissue in a pre-chilled dounce homogenizer with 1 mL of cold homogenization buffer. Homogenize with loose (A) and tight (B) pestles (~10-15 strokes each) until tissue is dissociated.

-

Initial Pelleting: Filter the homogenate into a tube and centrifuge at 350 x g for 5 minutes at 4°C to pellet the nuclei.

-

Gradient Preparation:

-

Resuspend the nuclei pellet in a solution to achieve a final concentration of 25% this compound.

-

Carefully layer 600 µL of 30% this compound solution under the 25% mixture.

-

Carefully layer 600 µL of 40% this compound solution under the 30% mixture.

-

-

Gradient Centrifugation: Place the tube in a swinging bucket centrifuge and spin at 3,500 x g for 20 minutes at 4°C with the brake turned off.

-

Collection: A distinct white band of pure nuclei should be visible at the interface between the 30% and 40% layers. Carefully aspirate the upper layers and collect the nuclei band.

-

Final Steps: The collected nuclei can be filtered and resuspended in a suitable buffer for downstream applications like counting or sequencing.

Chemotherapy can induce senescence in cancer cells, but this process is often inefficient, resulting in a mixed population of senescent and non-senescent cells. This compound gradients can be used to enrich the senescent cell population for further study. Senescent cells are often larger and have altered density, which enables their separation.

Protocol: Enrichment of Senescent Cells

This protocol was optimized for doxorubicin (DXR)-induced senescent hepatocellular carcinoma (HCC) cells.

-

Cell Preparation: Treat cells with an inducing agent (e.g., 100 nmol/L DXR for 48 hours followed by a washout period). Harvest the mixed population of cells by trypsinization.

-

Gradient Preparation: Prepare a discontinuous gradient in a centrifuge tube by layering different concentrations of this compound (e.g., specific percentages tailored to the cell type, often determined empirically).

-

Loading and Centrifugation: Layer the cell suspension on top of the gradient. Centrifuge the tubes (e.g., at 1500 x g for 20 minutes).

-

Fraction Collection: Collect the distinct cell layers formed at the interfaces of the gradient. Senescent cells will be enriched in a specific fraction based on their density.

-

Analysis: Analyze the collected fractions for markers of senescence, such as β-galactosidase staining, proliferation assays (EdU staining), and DNA damage markers (γH2A.X foci), to confirm enrichment.

Quantitative Outcomes for Senescent Cell Separation

| Marker | Unseparated Cells (DXR-treated) | Separated/Enriched Fraction | Enrichment Significance |

| β-galactosidase Positive (HepG2) | ~55% | ~85-90% | P < .05 |

| β-galactosidase Positive (Huh-7) | ~70% | ~85-90% | P < .05 |

| Proliferating (EdU+) (HepG2) | ~10% | <1% | P < .001 |

| Proliferating (EdU+) (Huh-7) | ~10% | ~3% | P < .001 |

| γH2A.X Positive (HepG2) | 81% | 87.4% | P < .001 |

| γH2A.X Positive (Huh-7) | 66.5% | 85.1% | P < .001 |

General Protocol and Data Tables

The specific densities and centrifugation parameters must be optimized for each cell type and application. However, a general workflow can be described.

Figure 3: General workflow for preparing a discontinuous gradient.

Table of Common Centrifugation Parameters

| Application | Gradient Type | Centrifugation Force (g) | Time (min) | Temperature (°C) | Rotor Type | Reference |

| Nuclei Isolation | Discontinuous | 3,500 | 20 | 4 | Swinging Bucket | |

| AAV Purification | Discontinuous | 350,000 | 90 | 10 | Fixed-Angle (T70i) | |

| General Cell Lysate | Continuous | 100,000 | 1080 (18 hrs) | 4 | Swinging Bucket (SW41Ti) | |

| Senescent Cells | Discontinuous | 1,500 | 20 | RT | Not Specified |

Note: Parameters vary significantly. High-speed ultracentrifugation is required for smaller particles like viruses and subcellular fractions, while lower speeds are sufficient for whole cells and nuclei.

Conclusion

Cell separation using this compound density gradients is a powerful, gentle, and versatile technique. Its core advantages—maintaining iso-osmotic conditions and non-toxicity—preserve cell viability and function, making it superior to many traditional methods for sensitive applications. By carefully optimizing gradient concentrations and centrifugation parameters, researchers can achieve high-purity isolations of a wide variety of cells and subcellular particles, enabling advanced downstream analysis in basic research and drug development.

References

The Dual Nature of Viscosity: An In-depth Technical Guide to Iodixanol in Research and Development

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physicochemical properties of Iodixanol, with a primary focus on its viscosity. This compound, a non-ionic, dimeric, iso-osmolar contrast medium, is a critical tool in both clinical diagnostics and fundamental research. Its unique viscosity profile, in conjunction with its iso-osmolarity, dictates its behavior and efficacy in applications ranging from radiographic imaging to the delicate separation of cells and macromolecules. Understanding these properties is paramount for optimizing experimental outcomes and developing novel therapeutic strategies.

Physicochemical Properties of this compound

This compound's structure as a hexaiodinated dimer allows it to achieve high iodine concentrations necessary for X-ray attenuation while maintaining an osmolality equal to that of blood (approximately 290 mOsm/kg H₂O).[1][2] This iso-osmotic nature is a significant advantage, reducing osmotic stress on cells and minimizing patient discomfort during clinical procedures.[3][4] However, this dimeric structure also results in a higher viscosity compared to monomeric, low-osmolar contrast media (LOCM).[5]

Viscosity is a measure of a fluid's resistance to flow. In the context of this compound, it is a critical parameter that is influenced by both concentration and temperature. As the concentration of this compound increases, so does its viscosity. Conversely, warming the solution, for instance to body temperature (37°C), significantly reduces its viscosity, which has important implications for its administration.

Data Presentation: Quantitative Analysis

The following tables summarize the key physical properties of two common clinical formulations of this compound (Visipaque™).

Table 1: Physical Properties of this compound Solutions

| Property | Concentration: 270 mgI/mL | Concentration: 320 mgI/mL |

| This compound Concentration | 550 mg/mL | 652 mg/mL |

| Osmolality (mOsm/kg H₂O) | 290 | 290 |

| Viscosity at 20°C (mPa·s or cP) | 11.3 - 12.7 | 25.4 - 26.6 |

| Viscosity at 37°C (mPa·s or cP) | 5.8 - 6.3 | 11.4 - 11.8 |

| Density at 20°C (g/mL) | 1.314 | 1.369 |

| Density at 37°C (g/mL) | 1.303 | 1.356 |

Research Implications of this compound's Viscosity

The viscosity of this compound is not merely a physical statistic but a functional characteristic that profoundly impacts its utility and interaction with biological systems.

In Density Gradient Centrifugation

In the laboratory, this compound (often marketed as OptiPrep™) is prized as a density gradient medium for the separation of cells, organelles, viruses, and macromolecules. Its primary advantage over traditional media like sucrose is its ability to form iso-osmotic solutions up to a density of 1.32 g/mL. This prevents osmotic shock and preserves the morphology and function of the separated biological materials. The viscosity of the gradient helps to stabilize the layers and enhance the resolution of separation during centrifugation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medicines.org.uk [medicines.org.uk]

- 3. The effects of the iodinated X-ray contrast media this compound, iohexol, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and diagnostic use as an x-ray contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Iodixanol for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Iodixanol, a non-ionic, dimeric, hexa-iodinated X-ray contrast agent. Understanding these parameters is critical for ensuring the integrity and reliability of this compound in research and drug development applications. This document outlines its chemical properties, degradation pathways, and the effects of various environmental factors on its stability. Detailed methodologies for stability-indicating studies are also presented.

Chemical and Physical Properties of this compound

This compound is a white to off-white, amorphous, and hygroscopic solid that is freely soluble in water.[1] Its high hydrophilicity is attributed to the hydroxyl groups in the dimer linkage and the hydrophilic amide side chains.[1] A key characteristic of this compound is that its solutions can be made isotonic with blood (290 mOsm/kg H₂O) by the addition of electrolytes, which reduces the risk of adverse reactions compared to hypertonic contrast media.[2][3]

Recommended Storage Conditions and Shelf-Life